NAMPT Inhibitory Activity: Target Compound vs. Potent NAMPT Inhibitor FK866
The target compound was evaluated for inhibition of full-length, C-terminal His6-tagged human NAMPT using a biochemical assay with PRPP and NAM as substrates. The compound exhibited an IC50 greater than 1.00E+5 nM (i.e., >100 µM), indicating negligible NAMPT inhibitory activity [1]. In stark contrast, the prototypical NAMPT inhibitor FK866 (APO866) displays an IC50 of approximately 1 nM in similar enzymatic assays, representing a >100,000-fold difference in potency [2]. This differential confirms that the specific combination of the cyclopropyl amide and thiolan-3-yloxy ether in the target compound precludes strong NAMPT binding, a critical selectivity advantage when NAMPT inhibition is an unwanted off-target effect.
| Evidence Dimension | NAMPT enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | FK866 (APO866): IC50 = ~1 nM |
| Quantified Difference | >100,000-fold weaker NAMPT inhibition |
| Conditions | Recombinant human NAMPT, PRPP/NAM substrate assay |
Why This Matters
For drug discovery programs where NAMPT inhibition would be toxic (e.g., on-target hematological toxicity), the target compound's lack of NAMPT activity makes it a safer structural starting point than many nicotinamide-based inhibitors.
- [1] BindingDB. CHEMBL3112694 / BDBM50447572. Affinity data: Inhibition of human NAMPT (IC50 > 100,000 nM). Available at: https://www.bindingdb.org/bind/BDBM50447572. View Source
- [2] Hasmann, M.; Schemainda, I. FK866, a Highly Specific Non‑competitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Res. 2003, 63 (21), 7436–7442. View Source
